molecular formula C12H14N2O4 B14855842 2-(4,5-Dimethoxy-2-nitro-phenyl)-2-methyl-propanenitrile

2-(4,5-Dimethoxy-2-nitro-phenyl)-2-methyl-propanenitrile

Cat. No.: B14855842
M. Wt: 250.25 g/mol
InChI Key: NBILPGBGPSCQPE-UHFFFAOYSA-N
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Description

2-(4,5-Dimethoxy-2-nitro-phenyl)-2-methyl-propanenitrile is an organic compound characterized by the presence of a nitro group, two methoxy groups, and a nitrile group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Dimethoxy-2-nitro-phenyl)-2-methyl-propanenitrile typically involves the nitration of 4,5-dimethoxyacetophenone followed by a series of reactions to introduce the nitrile group. One common method involves the following steps:

    Nitration: 4,5-Dimethoxyacetophenone is nitrated using nitric acid in dichloromethane at -10°C for 2 hours.

    Formation of Nitrile Group: The nitro compound is then subjected to a reaction with a suitable reagent to introduce the nitrile group, forming this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dimethoxy-2-nitro-phenyl)-2-methyl-propanenitrile can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

    Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents would depend on the desired product.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Various nucleophiles can be used to substitute the methoxy groups.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of 2-(4,5-Diamino-2-nitro-phenyl)-2-methyl-propanenitrile.

    Substitution: Formation of derivatives with different functional groups replacing the methoxy groups.

    Oxidation: Formation of oxidized derivatives depending on the specific conditions used.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of biological pathways and interactions due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4,5-Dimethoxy-2-nitro-phenyl)-2-methyl-propanenitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The nitro and methoxy groups may play a role in its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4,5-Dimethoxy-2-nitro-phenyl)-2-methyl-propanenitrile is unique due to the presence of both a nitrile group and a nitro group on the same phenyl ring, which imparts distinct chemical properties and reactivity. This combination of functional groups is less common in similar compounds, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C12H14N2O4

Molecular Weight

250.25 g/mol

IUPAC Name

2-(4,5-dimethoxy-2-nitrophenyl)-2-methylpropanenitrile

InChI

InChI=1S/C12H14N2O4/c1-12(2,7-13)8-5-10(17-3)11(18-4)6-9(8)14(15)16/h5-6H,1-4H3

InChI Key

NBILPGBGPSCQPE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC

Origin of Product

United States

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